molecular formula C7H14F2O B2913064 4,4-Difluoro-2,3,3-trimethylbutan-1-ol CAS No. 2248323-69-3

4,4-Difluoro-2,3,3-trimethylbutan-1-ol

Cat. No. B2913064
CAS RN: 2248323-69-3
M. Wt: 152.185
InChI Key: ZIUKMQWWDACABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-2,3,3-trimethylbutan-1-ol, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a derivative of butan-1-ol and contains two fluorine atoms and a tertiary butyl group. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects.

Scientific Research Applications

4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-cancer activity. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol inhibits the activity of ornithine decarboxylase (ODC), an enzyme that is upregulated in many types of cancer. Inhibition of ODC leads to a decrease in polyamine synthesis, which is essential for cancer cell growth and proliferation. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to be effective in preclinical models of several types of cancer, including neuroblastoma, colon cancer, and prostate cancer.
In addition to its anti-cancer activity, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been studied for its anti-inflammatory and anti-parasitic effects. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been used as a treatment for African sleeping sickness, a parasitic disease caused by Trypanosoma brucei.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol is primarily through the inhibition of ODC. ODC is an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor to polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is upregulated in many types of cancer. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol irreversibly binds to the active site of ODC, inhibiting its activity and leading to a decrease in polyamine synthesis.
Biochemical and Physiological Effects:
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-parasitic activities, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been shown to have neuroprotective effects. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to reduce the severity of brain damage in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has some limitations for lab experiments. It has a short half-life in vivo, and its efficacy may be limited by its poor bioavailability.

Future Directions

There are several future directions for research on 4,4-Difluoro-2,3,3-trimethylbutan-1-ol. One area of research is the development of more potent and selective ODC inhibitors. Another area of research is the combination of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol with other anti-cancer agents to enhance its efficacy. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been studied as a potential treatment for other diseases, such as Alzheimer's disease and Huntington's disease, and further research in these areas may be warranted.

Synthesis Methods

4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be synthesized through a multi-step process starting from 3,3,3-trimethyl-1-butanol. The first step involves the reaction of 3,3,3-trimethyl-1-butanol with phosgene to form 3,3,3-trimethyl-1-chloro-3-(chloromethyl)butane. This intermediate is then reacted with potassium fluoride and potassium tert-butoxide to form 4,4-difluoro-2,3,3-trimethylbutan-1-ol. The final product can be purified through distillation or recrystallization.

properties

IUPAC Name

4,4-difluoro-2,3,3-trimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUKMQWWDACABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2,3,3-trimethylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.